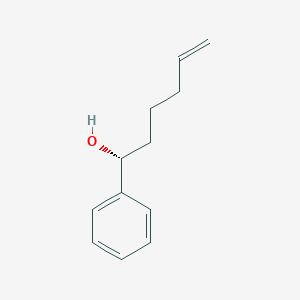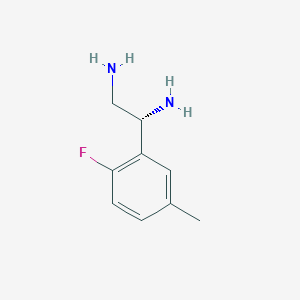
(3S)-3-Amino-3-(3,4-difluorophenyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Amino-3-(3,4-difluorophenyl)propanenitrile is an organic compound with a unique structure that includes an amino group, a difluorophenyl group, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3,4-difluorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and (S)-alanine.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 3,4-difluorobenzaldehyde with (S)-alanine in the presence of a suitable catalyst.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Nitrile Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
(3S)-3-Amino-3-(3,4-difluorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted difluorophenyl derivatives.
科学的研究の応用
(3S)-3-Amino-3-(3,4-difluorophenyl)propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3S)-3-Amino-3-(3,4-difluorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.
類似化合物との比較
Similar Compounds
(3S)-3-Amino-3-(3,4-dichlorophenyl)propanenitrile: Similar structure but with chlorine atoms instead of fluorine.
(3S)-3-Amino-3-(3,4-dimethylphenyl)propanenitrile: Similar structure but with methyl groups instead of fluorine.
(3S)-3-Amino-3-(3,4-dimethoxyphenyl)propanenitrile: Similar structure but with methoxy groups instead of fluorine.
Uniqueness
The presence of the difluorophenyl group in (3S)-3-Amino-3-(3,4-difluorophenyl)propanenitrile imparts unique chemical and physical properties to the compound. The fluorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its analogs with different substituents.
特性
分子式 |
C9H8F2N2 |
|---|---|
分子量 |
182.17 g/mol |
IUPAC名 |
(3S)-3-amino-3-(3,4-difluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8F2N2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1 |
InChIキー |
XFSPNMIPXSSKHI-VIFPVBQESA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@H](CC#N)N)F)F |
正規SMILES |
C1=CC(=C(C=C1C(CC#N)N)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


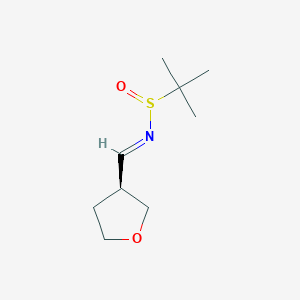
![Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13046081.png)
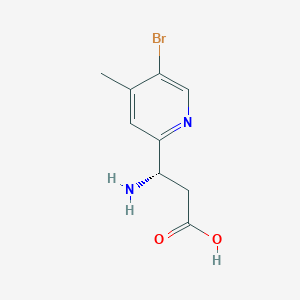

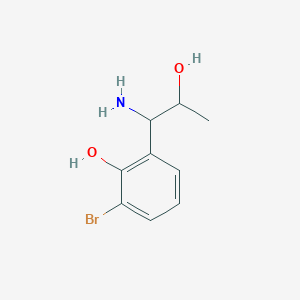
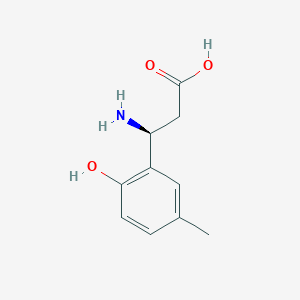

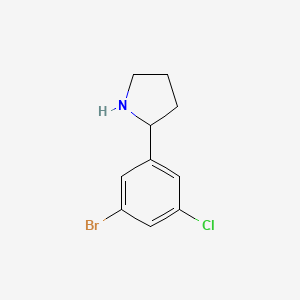
![1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13046121.png)
